molecular formula C17H19BrN4OS B308428 10'-bromo-3'-(ethylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

10'-bromo-3'-(ethylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

Cat. No.: B308428
M. Wt: 407.3 g/mol
InChI Key: AXORZNSBNVHLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a triazino-benzoxazepine core, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazino Core: The triazino core can be synthesized by reacting appropriate amines with cyanogen bromide under controlled conditions.

    Introduction of the Benzoxazepine Ring: This step involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) to facilitate ring closure.

    Bromination and Thiolation: The introduction of the bromo and ethylthio groups is achieved through bromination and thiolation reactions, respectively. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while thiolation involves the use of ethylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated products

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **10-Bromo-3-(methylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane)
  • **10-Bromo-3-(ethylthio)-6-(3-thienyl)-6,7-dihydro([1,2,4]triazino[5,6-d][3,1]benzoxazepine)
  • **10-Bromo-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro([1,2,4]triazino[5,6-d][3,1]benzoxazepine)

Uniqueness

10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) is unique due to its spiro linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19BrN4OS

Molecular Weight

407.3 g/mol

IUPAC Name

10-bromo-3-ethylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclohexane]

InChI

InChI=1S/C17H19BrN4OS/c1-2-24-16-19-15-14(21-22-16)12-10-11(18)6-7-13(12)20-17(23-15)8-4-3-5-9-17/h6-7,10,20H,2-5,8-9H2,1H3

InChI Key

AXORZNSBNVHLQU-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCCC4)N=N1

Canonical SMILES

CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCCC4)N=N1

Origin of Product

United States

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